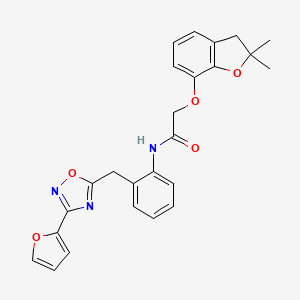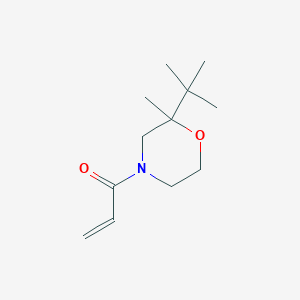![molecular formula C10H9N3OS2 B2837637 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol CAS No. 423740-66-3](/img/structure/B2837637.png)
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol” is a chemical compound that belongs to the class of heterocyclic compounds . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The synthesis of this compound involves several steps. A number of new 1,ω-bis ( (acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis (2-bromoacetyl)phenoxy)acetamides . Reaction of these with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol and with o -phenylenediamine derivatives afforded the corresponding bis (1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include bromination, reaction with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol, and reaction with o -phenylenediamine derivatives .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of related triazolo-benzothiazole compounds involves condensation reactions and has been explored for creating a variety of derivatives. These compounds have been synthesized through various chemical reactions, demonstrating the versatility and chemical reactivity of the triazolo-benzothiazole scaffold (Khazi & Mahajanshetti, 1995). Further developments in synthetic methodologies have facilitated the creation of novel compounds with potential biological and industrial applications (Shawali & Gomha, 2000).
Antimicrobial and Antifungal Applications
- Some derivatives of triazolo-benzothiazole have been explored for their antimicrobial and antifungal properties. However, initial screenings of certain compounds did not show encouraging results against Escherichia coli and Staphylococcus aureus (Khazi & Mahajanshetti, 1995). Despite this, ongoing research aims to optimize these compounds for better antimicrobial efficacy, as seen in the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives that exhibited broad-spectrum antimicrobial activity (Padalkar et al., 2014).
Corrosion Inhibition
- Benzothiazole derivatives, including those similar to the chemical structure of interest, have been studied as corrosion inhibitors for carbon steel in acidic environments. These studies indicate that such compounds can offer significant protection against steel corrosion, potentially through both physical and chemical adsorption onto the steel surface (Hu et al., 2016).
Novel Applications and Studies
- Further research into triazolo-benzothiazole compounds and their derivatives has led to the discovery of potential applications in various fields. This includes the development of new synthetic routes and the exploration of their biological activities, such as antitubercular, antiviral, and anticancer properties, showcasing the diverse utility of these compounds in scientific research (Kumar & Rao, 2008).
将来の方向性
The future directions for research on this compound could involve further exploration of its diverse pharmacological activities, development of new target-oriented drugs based on this compound for the treatment of multifunctional diseases, and further investigation of its physical and chemical properties .
作用機序
Target of Action
The primary targets of the compound “2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol” are PARP-1 and EGFR . These targets play a crucial role in cell proliferation and survival, making them important targets for anti-cancer therapies .
Mode of Action
The compound interacts with its targets, PARP-1 and EGFR, inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as DNA repair and cell signaling .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The disruption of PARP-1 activity impairs the DNA repair pathway, leading to the accumulation of DNA damage . On the other hand, the inhibition of EGFR disrupts cell signaling pathways, affecting cell proliferation and survival .
Pharmacokinetics
The compound has shown promising results in terms of its potency, with ic50 values indicating strong inhibition of its targets
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation, particularly in cancer cells . For instance, the compound has shown potent cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell . It also induces apoptosis (programmed cell death) in these cells, further contributing to its anti-cancer effects .
特性
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c14-5-6-15-9-11-12-10-13(9)7-3-1-2-4-8(7)16-10/h1-4,14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQOZENOHDTLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCCO)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-Bromofuran-2-yl)-[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2837554.png)
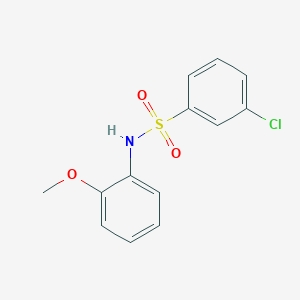
![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B2837556.png)
![5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2837557.png)
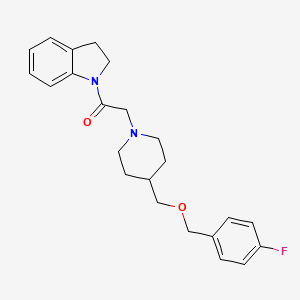
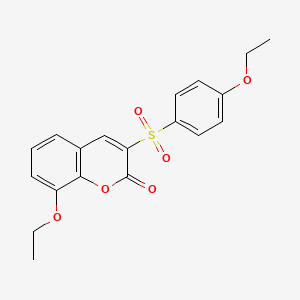

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2837565.png)
![N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide](/img/structure/B2837567.png)
![(E)-1-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2837570.png)
![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2837571.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2837574.png)
